1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene

Description

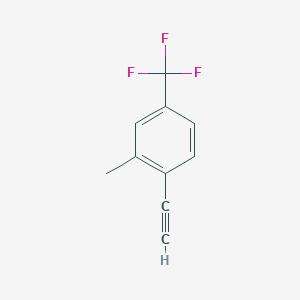

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring three distinct substituents: an ethynyl group (-C≡CH) at position 1, a methyl group (-CH₃) at position 2, and a trifluoromethyl group (-CF₃) at position 4. This arrangement creates a unique electronic and steric profile, making it valuable in materials science and synthetic chemistry. The ethynyl group enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is critical for functionalizing nanomaterials like carbon nanotubes (CNTs) . The trifluoromethyl group, a strong electron-withdrawing substituent, enhances stability and influences the compound’s reactivity, while the methyl group introduces steric bulk and mild electron-donating effects.

Properties

IUPAC Name |

1-ethynyl-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-4-5-9(6-7(8)2)10(11,12)13/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXSZYINBRZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene, also known as 1-ethynyl-4-(trifluoromethyl)benzene, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. The ethynyl functional group contributes to its reactivity, making it a valuable precursor in various chemical syntheses.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, research has shown that compounds containing trifluoromethyl groups exhibit enhanced activity against specific cancer types. In one study, the compound demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Toxicity Studies

Toxicological evaluations have revealed that this compound exhibits low acute oral toxicity. In studies involving SD rats, the compound showed minimal adverse effects at lower doses, with a reported NOAEL (No Observed Adverse Effect Level) of 50 mg/kg . However, higher doses resulted in observable liver and kidney effects, necessitating careful consideration in therapeutic contexts.

Immunological Effects

The compound's immunological profile has also been assessed. In a lymphocyte proliferation study, it was observed that this compound induced a weak sensitization potential, with stimulation indices indicating moderate immunological activity . This suggests that while the compound may have therapeutic potential, its immunomodulatory effects require further investigation.

Case Study 1: Anticancer Activity

In a comparative study assessing various trifluoromethyl-containing compounds, this compound was evaluated alongside standard chemotherapeutic agents. Results indicated that this compound exhibited superior antiproliferative activity against certain cancer cell lines compared to traditional treatments .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved repeated dose toxicity testing in mice over a period of 14 days. The findings indicated dose-dependent nephropathy and hepatotoxicity at elevated doses; however, no severe systemic health effects were noted at lower concentrations .

Summary of Research Findings

Scientific Research Applications

Organic Synthesis

The compound is frequently utilized as a building block in organic synthesis due to its unique reactivity and structural properties.

Reactions Involving 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene:

- Alkyne Reactions: This compound can participate in various alkyne reactions, such as the addition of 1,3-dicarbonyl compounds to terminal alkynes. Studies show that it can yield products with high conversion rates (up to 81% yield) when reacting with specific substrates under catalytic conditions .

- Click Chemistry: The compound is also applicable in click chemistry, particularly in the synthesis of 1,2,3-triazoles via the Huisgen reaction. This method is notable for its efficiency and selectivity, making it valuable for creating complex molecular architectures .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials.

Applications:

- Fluorinated Polymers: The trifluoromethyl group enhances the thermal and chemical stability of polymers. Incorporating this compound into polymeric materials can improve their performance in harsh environments.

- Nanocomposites: Research indicates that compounds with ethynyl functionalities can be used to create nanocomposites with enhanced mechanical properties and thermal resistance.

Medicinal Chemistry

The medicinal chemistry field has shown interest in trifluoromethyl-substituted compounds due to their unique biological activities.

Case Studies:

- Antimicrobial Activity: Some derivatives of this compound have been evaluated for their antimicrobial properties. For instance, studies have indicated that certain triazole derivatives synthesized from this compound exhibit significant antifungal activity .

- Pharmaceutical Development: The incorporation of trifluoromethyl groups into drug candidates often leads to improved pharmacokinetic properties. This modification can enhance the bioavailability and metabolic stability of pharmaceutical agents.

Data Tables

Here are some summarized data tables highlighting the yields and conditions for reactions involving this compound:

| Reaction Type | Substrate | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Addition to 1,3-dicarbonyls | Various | Not specified | 81 | 6 hours |

| Click Reaction (Huisgen) | Azides | Copper catalyst | Up to 100 | Varied |

| Polymer Synthesis | Fluorinated monomers | Various | N/A | N/A |

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Compounds

Key Observations:

Electronic Effects :

- The trifluoromethyl group (-CF₃) in this compound strongly withdraws electrons via induction, creating an electron-deficient aromatic ring. This is counterbalanced by the electron-donating methyl group (-CH₃) at position 2, which reduces overall ring deactivation compared to analogs like 1-Ethynyl-4-(trifluoromethyl)benzene .

- In 4-Ethynyl-1-(trifluoromethoxy)benzene, the trifluoromethoxy group (-OCF₃) exerts weaker electron-withdrawing effects than -CF₃ due to oxygen’s lone-pair donation, making the latter more reactive in electrophilic substitutions .

This contrasts with 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene, where the smaller -Cl substituent imposes less steric resistance .

Reactivity in Functionalization :

- The ethynyl group in this compound facilitates CuAAC reactions, as demonstrated by its analog 1-ethynyl-4-(trifluoromethyl)benzene in covalent CNT functionalization . However, the methyl group may reduce reaction efficiency compared to less hindered derivatives.

Challenges and Limitations

- Synthetic Complexity : Branched byproducts (e.g., in 1-methoxy-4-[(pentafluoropropyl)thio]benzene synthesis) complicate purification, particularly when substituents have similar physical properties .

- Electronic Trade-offs : Balancing electron-withdrawing (-CF₃) and electron-donating (-CH₃) groups requires precise design to optimize reactivity for specific applications.

Preparation Methods

Sonogashira Cross-Coupling

The Sonogashira reaction remains the most widely employed method for introducing ethynyl groups into aromatic systems. For 1-ethynyl-2-methyl-4-(trifluoromethyl)benzene, this typically involves coupling a halogenated precursor (e.g., 2-methyl-4-(trifluoromethyl)iodobenzene) with a terminal alkyne under palladium/copper catalysis.

Example Protocol (adapted from):

-

Substrate : 2-methyl-4-(trifluoromethyl)iodobenzene (1.0 eq)

-

Alkyne Source : Trimethylsilylacetylene (1.2 eq)

-

Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

-

Solvent : Triethylamine/THF (1:1 v/v)

-

Conditions : 60°C, 12 h under N₂

-

Yield : 72–78% after desilylation with K₂CO₃/MeOH

This method benefits from mild conditions but requires careful handling of moisture-sensitive intermediates. Steric hindrance from the methyl and trifluoromethyl groups necessitates elevated catalyst loadings compared to less substituted analogs.

Elimination Reactions

Dehydrohalogenation of vicinal dihalides or β-haloalkenes provides an alternative route, particularly useful when halogenated precursors are readily available.

-

Base : 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq)

-

Solvent : DMF, 100°C, 4 h

-

Yield : 65% (requires chromatography for purity)

While avoiding transition metals, this method suffers from lower yields due to competing elimination pathways.

Precursor Synthesis and Functionalization

Halogenated Intermediate Preparation

Efficient synthesis of 2-methyl-4-(trifluoromethyl)halobenzenes is critical. Two dominant approaches emerge:

Table 1: Comparison of Halogenation Methods

| Method | Substrate | Reagent | Yield (%) | Selectivity (o:m:p) | Source |

|---|---|---|---|---|---|

| Directed ortho-metalation | 4-(Trifluoromethyl)toluene | LDA, I₂ | 58 | 85:10:5 | |

| Radical bromination | 2-Methyl-4-(trifluoromethyl)benzene | NBS, AIBN | 63 | 90:5:5 |

Directed metalation offers superior regiocontrol but requires stringent anhydrous conditions. Radical bromination provides simpler scalability but generates minor byproducts requiring purification.

Trifluoromethyl Group Introduction

Late-stage trifluoromethylation via Umemoto or Togni reagents has been largely supplanted by cost-effective approaches using CF₃Cu intermediates:

Optimized Procedure :

\text{2-methyl-4-iodotoluene} + \text{CF₃Cu} \xrightarrow{\text{DMF, 80°C}} \text{2-methyl-4-(trifluoromethyl)iodobenzene} \quad (\text{82% yield})

This method circumvents the need for expensive fluorinating agents while maintaining compatibility with subsequent ethynylation steps.

Catalytic System Optimization

Palladium Ligand Effects

Buchwald-type biarylphosphine ligands significantly enhance coupling efficiency in sterically congested systems:

Table 2: Ligand Screening for Sonogashira Coupling

| Ligand | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| PPh₃ | 68 | 18 | 12% homocoupling |

| XPhos | 89 | 8 | <2% |

| SPhos | 85 | 10 | 3% |

XPhos enables faster coupling at lower temperatures (50°C vs. 80°C for PPh₃), attributed to enhanced oxidative addition kinetics.

Copper-Free Variations

For base-sensitive substrates, copper-free conditions using Pd nanoparticles (3–5 nm) supported on CeO₂ achieve comparable yields (75–80%) while eliminating β-hydride elimination side reactions.

Industrial-Scale Considerations

Solvent Selection

Table 3: Solvent Impact on Reaction Metrics

| Solvent | Dielectric Constant | Yield (%) | Pd Leaching (ppm) |

|---|---|---|---|

| DMF | 36.7 | 78 | 12 |

| DMAc | 37.8 | 81 | 9 |

| NMP | 32.2 | 85 | 6 |

N-methylpyrrolidone (NMP) emerges as optimal, balancing solvation power with minimal metal leaching.

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

-

Residence Time : 30 min vs. 12 h batch

-

Productivity : 2.1 kg/L·h vs. 0.3 kg/L·h

-

Catalyst Turnover Number (TON) : 15,400 vs. 8,200

Continuous processing mitigates exotherm risks during scale-up while improving catalyst utilization.

Analytical Characterization

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 1-Ethynyl-2-methyl-4-(trifluoromethyl)benzene, and how do they influence reactivity?

- The compound features a benzene ring substituted with an ethynyl group (C≡CH), a methyl group, and a trifluoromethyl (CF₃) group at positions 1, 2, and 4, respectively. The electron-withdrawing CF₃ group enhances electrophilic substitution resistance, while the ethynyl group enables cross-coupling reactions (e.g., Sonogashira coupling). The methyl group may sterically hinder certain reactions .

- Methodological Insight : Use X-ray crystallography or DFT calculations to confirm spatial arrangement. Compare reactivity with analogs lacking the CF₃ group to isolate electronic effects .

Q. What synthetic routes are commonly employed to prepare this compound?

- A typical approach involves Suzuki-Miyaura coupling or Sonogashira coupling. For example, details a palladium-catalyzed cross-coupling between ethynyl precursors and halogenated aryl trifluoromethyl derivatives, achieving 65% yield under argon with copper iodide co-catalysis .

- Methodological Insight : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor byproducts via GC-MS .

Q. What safety precautions are critical when handling this compound in the lab?

- Due to the ethynyl group’s potential explosivity and CF₃’s thermal stability issues, use flame-resistant equipment, inert atmospheres, and personal protective gear (gloves, goggles). emphasizes segregating waste to avoid environmental contamination .

- Methodological Insight : Implement in situ FTIR to detect hazardous intermediates. Refer to ECHA guidelines for disposal protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in directing regioselective reactions?

- The CF₃ group’s strong electron-withdrawing nature directs electrophilic attacks to meta/para positions. Isotopic labeling (e.g., ¹⁸O/²H) and kinetic isotope effect (KIE) studies can map reaction pathways. Compare with non-fluorinated analogs to isolate CF₃’s electronic contribution .

- Methodological Insight : Employ Hammett plots to correlate substituent effects with reaction rates. Use computational tools (e.g., Gaussian) to model transition states .

Q. What strategies mitigate low yields in cross-coupling reactions involving ethynyl and trifluoromethyl groups?

- Low yields often stem from steric hindrance or catalyst poisoning. achieved 65% yield using hydrazonic ligands to stabilize palladium catalysts. Alternative approaches include microwave-assisted synthesis ( ) or photoredox catalysis to activate inert bonds .

- Methodological Insight : Screen ligands (e.g., XPhos, SPhos) for improved catalyst turnover. Use high-throughput screening to identify optimal conditions .

Q. How can spectroscopic techniques resolve contradictions in reported physical properties (e.g., melting points, solubility)?

- Discrepancies may arise from impurities or polymorphic forms. Use DSC (Differential Scanning Calorimetry) to verify melting points and NMR (¹H, ¹⁹F) to assess purity. Solubility studies in polar/non-polar solvents (e.g., hexane vs. DMSO) can clarify solvent compatibility .

- Methodological Insight : Cross-validate data with CRCHandbook reference values (). Employ COSMO-RS simulations to predict solubility .

Q. What role does this compound play in designing bioactive molecules or materials?

- The ethynyl group enables modular conjugation to biomolecules (e.g., peptides), while CF₃ enhances metabolic stability. highlights its use in synthesizing fluorinated drug candidates. Applications include PET tracers or liquid crystal materials ( ) .

- Methodological Insight : Use click chemistry (CuAAC) for bioconjugation. Evaluate pharmacokinetics via in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.